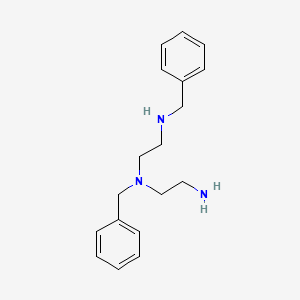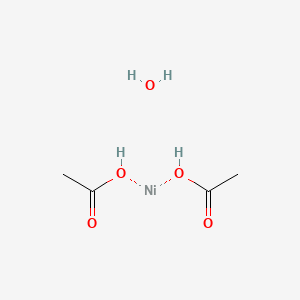
Nickel(II) acetate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) acetate tetrahydrate, with the chemical formula Ni(CH₃CO₂)₂·4H₂O, is a green crystalline solid commonly used in various industrial and scientific applications. It is a coordination compound where nickel is bonded to two acetate ions and four water molecules. This compound is known for its solubility in water and methanol, and its primary use in electroplating .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel(II) acetate tetrahydrate can be synthesized by reacting nickel or nickel(II) carbonate with acetic acid. The reaction is as follows: [ \text{NiCO}_3 + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Ni(CH}_3\text{CO}_2\text{)}_2·4\text{H}_2\text{O} + \text{CO}_2 ] Alternatively, nickel hydroxide can be used instead of nickel carbonate .
Industrial Production Methods: In industrial settings, the compound is typically produced by dissolving nickel carbonate or nickel hydroxide in acetic acid, followed by crystallization of the tetrahydrate form from the solution .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel(II) acetate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to metallic nickel.
Substitution: The acetate ligands can be replaced by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands like ammonia or ethylenediamine under controlled conditions.
Major Products Formed:
Oxidation: Nickel(III) acetate.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
Applications De Recherche Scientifique
Nickel(II) acetate tetrahydrate is widely used in scientific research due to its versatility:
Chemistry: Used as a precursor for the synthesis of nickel-based catalysts and coordination compounds.
Biology: Investigated for its potential effects on biological systems, including its role in enzyme activity.
Medicine: Studied for its potential use in cancer treatment due to its ability to interact with DNA.
Industry: Utilized in electroplating, as a mordant in dyeing textiles, and as a sealant for anodized aluminum.
Mécanisme D'action
The mechanism by which nickel(II) acetate tetrahydrate exerts its effects involves its ability to coordinate with various ligands, forming stable complexes. In biological systems, it can interact with proteins and DNA, potentially altering their function. The central nickel ion can undergo redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Nickel(II) chloride (NiCl₂): Another nickel(II) compound used in electroplating and as a catalyst.
Nickel(II) sulfate (NiSO₄): Commonly used in electroplating and as a mordant in dyeing.
Nickel(II) nitrate (Ni(NO₃)₂): Used in the preparation of nickel catalysts and in electroplating.
Uniqueness: Nickel(II) acetate tetrahydrate is unique due to its specific coordination with acetate ligands and water molecules, which provides distinct properties such as solubility and stability. Its ability to form various complexes makes it particularly valuable in coordination chemistry and catalysis .
Propriétés
Formule moléculaire |
C4H10NiO5 |
|---|---|
Poids moléculaire |
196.81 g/mol |
Nom IUPAC |
acetic acid;nickel;hydrate |
InChI |
InChI=1S/2C2H4O2.Ni.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 |
Clé InChI |
KPILVQXXHAIYBS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.O.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


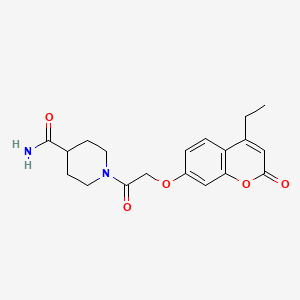
![2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B14789273.png)
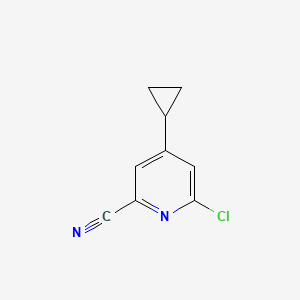

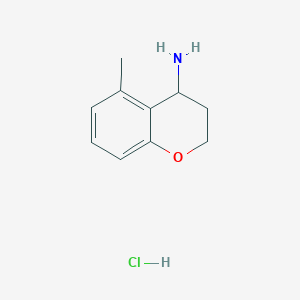

![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate](/img/structure/B14789318.png)
![Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)
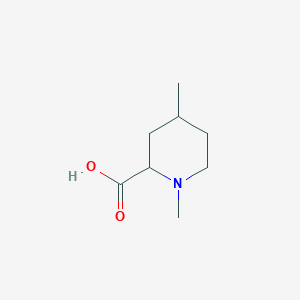
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)
![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)
![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)
